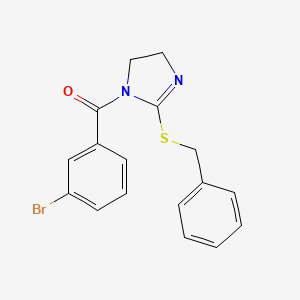
2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a bromobenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Synthesis of the imidazole ring: The dihydroimidazole ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, forming the benzylsulfanyl moiety.
Final coupling reaction: The final step involves coupling the synthesized 3-bromobenzoyl chloride with the dihydroimidazole derivative in the presence of a base such as triethylamine (TEA) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like TEA
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl alcohol derivatives
Substitution: Amino or thio-substituted benzoyl derivatives
Scientific Research Applications
2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique functional groups present in this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the bromobenzoyl group can participate in halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the imidazole and benzylsulfanyl groups.
Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group but different core structures.
Dihydroimidazole derivatives: Compounds with the dihydroimidazole ring but different substituents.
Uniqueness
2-(Benzylsulfanyl)-1-(3-bromobenzoyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c18-15-8-4-7-14(11-15)16(21)20-10-9-19-17(20)22-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZVNGPHDDDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)
![ethyl 4-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2554988.png)


![(6-chloro-1-(2,5-dimethylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2554993.png)
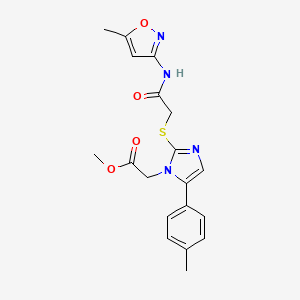
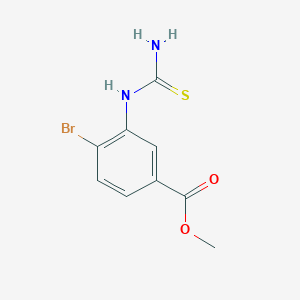
![2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2554997.png)
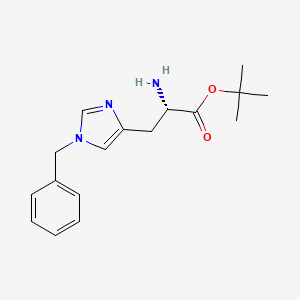
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)
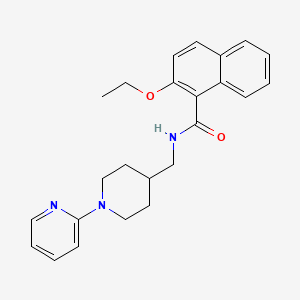
![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)
![13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2555008.png)

